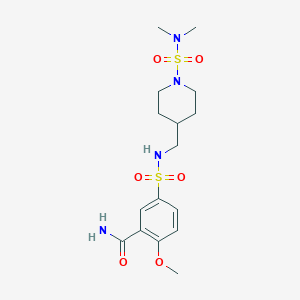

![molecular formula C19H18N2O6S B2940424 5-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 2034273-73-7](/img/structure/B2940424.png)

5-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

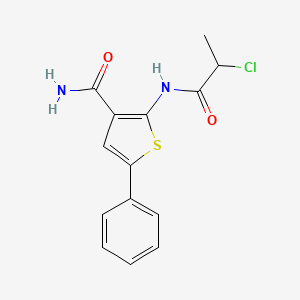

The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a pyrrolidin-1-yl group, a sulfonyl group, and a benzo[d]oxazol-2(3H)-one group. These groups are common in many pharmaceutical and biological compounds .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography .Scientific Research Applications

Heterocyclic Compound Chemistry and Applications Heterocyclic compounds, especially those containing five-membered rings with various heteroatoms, play a pivotal role in pharmaceuticals, agrochemicals, and organic materials. The compound shares structural motifs with several heterocycles discussed in research, pointing towards its relevance in the synthesis and functionalization of bioactive molecules. Ram et al. (2019) delve into the chemistry of five-membered heterocycles, including pyrroles and benzoxazoles, outlining their synthesis, reactivity, and applications in diverse fields (Ram, Sethi, Nath, & Pratap, 2019).

Antimalarial and COVID-19 Research In the realm of antimalarial and potential COVID-19 therapeutic research, sulfonamide derivatives exhibit significant activity. Fahim and Ismael (2021) investigate the reactivity of N-(phenylsulfonyl)acetamide derivatives, leading to compounds with noteworthy antimalarial activity. Their research also explores these compounds' theoretical calculations and molecular docking studies, suggesting the broader applicability of sulfonamide derivatives in developing therapeutics against COVID-19 (Fahim & Ismael, 2021).

Antibacterial and Antitumor Agents The synthesis and evaluation of novel heterocyclic compounds, including those similar to the compound of interest, reveal potent antibacterial and antitumor activities. Hafez et al. (2017) synthesize carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and related derivatives, demonstrating significant in vitro activity against various cancer cell lines and bacterial strains. This study exemplifies the therapeutic potential of structurally complex heterocycles in treating diverse diseases (Hafez, Alsalamah, & El-Gazzar, 2017).

Surface Activity and Antimicrobial Properties Derivatives of triazoles and other heterocyclic compounds demonstrate both antimicrobial activity and surface-active properties, indicating their dual functionality. El-Sayed (2006) explores the synthesis of 1,2,4-triazole derivatives, showcasing their potential as both biologically active molecules and surface-active agents. This dual functionality underscores the versatility of heterocyclic compounds in scientific research and their potential application in medical and industrial contexts (El-Sayed, 2006).

Mechanism of Action

Target of Action

Similar compounds have shown potent growth inhibition properties against various human cancer cell lines such as hela, a549, and mcf-7 . Therefore, it can be inferred that the compound might target proteins or pathways involved in cell proliferation and survival.

Biochemical Pathways

Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis . This suggests that the compound might affect pathways related to cell cycle regulation and apoptosis.

Result of Action

The compound has shown potent growth inhibition properties against various human cancer cell lines . It has been suggested that the compound might induce apoptosis and cause cell cycle arrest . These effects at the molecular and cellular level could contribute to its potential antitumor activity.

properties

IUPAC Name |

5-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O6S/c1-20-15-9-14(3-5-16(15)27-19(20)22)28(23,24)21-7-6-13(10-21)12-2-4-17-18(8-12)26-11-25-17/h2-5,8-9,13H,6-7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHJWBCQPQBIRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(C3)C4=CC5=C(C=C4)OCO5)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

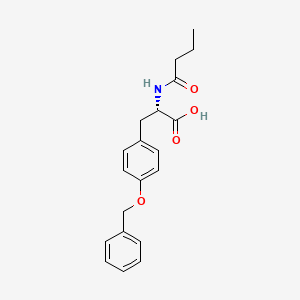

![(3aR,6aS)-hexahydro-[1,3]dioxolo[4,5-c]pyrrol-2-one hydrochloride](/img/structure/B2940341.png)

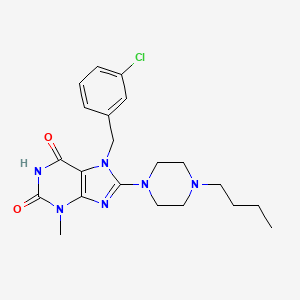

![(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2940344.png)

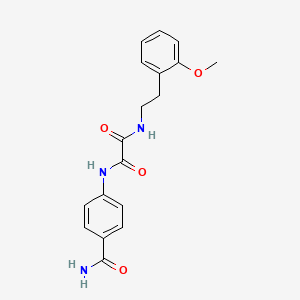

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2940354.png)

![2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2940355.png)

![(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide](/img/structure/B2940362.png)

![N-(3,5-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2940363.png)

![4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2940364.png)